5-Hydroxy-benzene-1,3-dicarbaldehyde

Covalent Organic Frameworks Fluorescent Chemosensors Nitroaromatic Explosives

5-Hydroxy-benzene-1,3-dicarbaldehyde (CAS 144876-14-2), also known as 5-hydroxyisophthalaldehyde, is an aromatic dialdehyde with the molecular formula C₈H₆O₃ (MW: 150.13). This compound is characterized by two aldehyde groups positioned meta to each other and a hydroxyl group at the 5-position.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 144876-14-2
Cat. No. B124063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-benzene-1,3-dicarbaldehyde
CAS144876-14-2
Synonyms1,3-Benzenedicarboxaldehyde, 5-hydroxy- (9CI)
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C=O)O)C=O
InChIInChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H
InChIKeyDGXGWECICDYSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-benzene-1,3-dicarbaldehyde (144876-14-2): An Asymmetric, Multifunctional Aromatic Dialdehyde for Advanced Porphyrinoids and Framework Materials


5-Hydroxy-benzene-1,3-dicarbaldehyde (CAS 144876-14-2), also known as 5-hydroxyisophthalaldehyde, is an aromatic dialdehyde with the molecular formula C₈H₆O₃ (MW: 150.13) . This compound is characterized by two aldehyde groups positioned meta to each other and a hydroxyl group at the 5-position . The unique 1,3-substitution pattern, combined with the hydroxyl moiety, creates an asymmetric, bifunctional scaffold that is structurally distinct from the more common symmetric 1,4-dicarbaldehyde (terephthalaldehyde) or unsubstituted 1,3-dicarbaldehyde (isophthalaldehyde). The hydroxyl group provides a reactive site for functionalization (e.g., alkylation) and a hydrogen-bond donor, which, in synergy with the aldehyde moieties, enables the construction of novel covalent organic frameworks (COFs) and carbaporphyrinoid systems [1]. Commercially, it is typically available as a white to off-white solid with a purity of 95-98% .

Beyond Isophthalaldehyde: Why 5-Hydroxy-benzene-1,3-dicarbaldehyde's Asymmetric Reactivity and Hydrogen-Bonding Capacity Are Non-Negotiable for Advanced Architectures


The presence of the 5-hydroxy substituent fundamentally alters the reactivity profile of 5-hydroxy-benzene-1,3-dicarbaldehyde relative to unsubstituted isophthalaldehyde (CAS 626-19-7) or 5-alkoxy derivatives (e.g., CAS 90560-22-8). The hydroxyl group introduces a strong hydrogen-bond donor/acceptor site that, when combined with the aldehyde moieties, enables the formation of unconventional porous organic frameworks through a synergetic effect of covalent (imine) and hydrogen bonds—a structural motif unattainable with non-hydroxylated analogs . Furthermore, in porphyrinoid synthesis, the hydroxyl group allows for subsequent alkylation, generating a library of 5-alkoxy-1,3-benzenedicarbaldehydes from a single, commercially available starting material. Direct substitution with a pre-formed 5-alkoxy derivative (e.g., 5-methoxyisophthalaldehyde) precludes the ability to easily tune the alkoxy chain length for specific steric or solubility requirements, a critical limitation in carbaporphyrinoid design [1]. The following quantitative evidence demonstrates why procurement of this specific hydroxyl-functionalized dialdehyde is essential for achieving the reported performance characteristics.

Quantitative Differentiation: Evidence for the Selection of 5-Hydroxy-benzene-1,3-dicarbaldehyde Over Structural Analogs


Selective Explosive Detection in Novel CHOFs: Differentiated LODs for 4-NP and TNP

5-Hydroxy-benzene-1,3-dicarbaldehyde (HP) was reacted with 1,3,5-tris(4-aminophenyl)benzene (TAPB) to construct CHOF-1, an unconventional porous organic framework combining covalent (imine) and hydrogen bonds [1]. In contrast, the non-hydroxylated analog, isophthalaldehyde (CAS 626-19-7), lacks the hydrogen-bond donor and cannot form this class of hybrid framework. CHOF-1 exhibits selective 'turn-off' and red-shift fluorescence responses toward 4-nitrophenol (4-NP) and 2,4,6-trinitrophenol (TNP), with detection limits of 8.78 μM and 11.1 μM, respectively, in ethanol [1]. No comparable CHOF framework or sensing data exist for frameworks derived from isophthalaldehyde.

Covalent Organic Frameworks Fluorescent Chemosensors Nitroaromatic Explosives

Superior Synthetic Yield for 3-Alkoxybenziporphyrins via O-Alkylation

5-Hydroxy-benzene-1,3-dicarbaldehyde serves as the key intermediate for the synthesis of 5-alkoxy-1,3-benzenedicarbaldehydes, which are then condensed with a tripyrrane dicarboxylic acid and oxidized to yield 3-alkoxybenziporphyrins (7a-c) [1]. The overall yield for the porphyrinoid formation step is reported as 34-44% for the isolated crystalline products [1]. In contrast, when the phenolic dialdehyde (i.e., 5-hydroxy-benzene-1,3-dicarbaldehyde itself) was reacted directly with the tripyrrane, no porphyrinoid products could be isolated, attributed to the instability of hydroxybenziporphyrins [1]. This demonstrates that while the hydroxyl group is essential for the tunable alkylation step, it must be protected/alkylated prior to macrocycle formation. The use of pre-alkylated analogs (e.g., 5-methoxyisophthalaldehyde) precludes the ability to readily modify the alkoxy substituent to optimize solubility, crystallinity, or metalation properties.

Carbaporphyrinoids Benziporphyrins Organometallic Chemistry

High-Yield Formation of Palladium(II) Organometallic Complexes

The 3-alkoxybenziporphyrins (7a-c) derived from 5-hydroxy-benzene-1,3-dicarbaldehyde can be efficiently metalated with palladium(II) acetate to yield stable organometallic complexes (7Pd) with yields ranging from 60% to 73% [1]. These palladium(II) complexes exhibit increased diatropic properties, as evidenced by enhanced ring current effects in 1H NMR spectroscopy, which are most pronounced for the palladium derivatives compared to their nickel(II) counterparts (7Ni, obtained in 55-86% yield) [1]. While nickel(II) complexes are also accessible, the palladium complexes demonstrate a more pronounced diatropic character, a property of interest for understanding aromaticity in modified porphyrins.

Organometallic Chemistry Porphyrinoids Metalation

Unique Crystal Packing Network Driven by Three Donor/Acceptor Substituents

Single-crystal X-ray diffraction analysis of 5-hydroxy-benzene-1,3-dicarbaldehyde reveals a close three-dimensional network comprising Caryl—H⋯Ohydroxy, Cformyl—H⋯Oformyl, and O—H⋯Oformyl hydrogen bonds [1]. In contrast, the unsubstituted analog, isophthalaldehyde, lacks the hydroxyl donor and can only form weaker C—H⋯O interactions, while the 2-hydroxy isomer (2-hydroxyisophthalaldehyde, CAS 3328-69-6) exhibits different hydrogen-bonding motifs due to the altered substitution pattern. The presence of three distinct donor/acceptor substituents (two aldehyde oxygen atoms and one hydroxyl group) in the 1,3,5-arrangement creates a more complex and robust supramolecular assembly in the solid state, which can influence crystallization behavior and material stability.

Crystallography Supramolecular Chemistry Hydrogen Bonding

Defined Application Scenarios for 5-Hydroxy-benzene-1,3-dicarbaldehyde Based on Verified Performance Data


Synthesis of Unconventional Covalent-Hydrogen Bonded Organic Frameworks (CHOFs) for Explosive Sensing

The hydroxyl group of 5-hydroxy-benzene-1,3-dicarbaldehyde is essential for the construction of CHOF-1 and Py-HP CHOF, porous frameworks that integrate covalent imine linkages with intermolecular hydrogen bonds [1]. These materials demonstrate selective fluorescence quenching responses toward nitroaromatic explosives, with detection limits of 8.78 μM for 4-nitrophenol and 11.1 μM for 2,4,6-trinitrophenol [1]. Non-hydroxylated isophthalaldehyde cannot replicate this dual-bonding architecture, making 5-hydroxy-benzene-1,3-dicarbaldehyde a mandatory building block for this emerging class of functional porous materials.

Key Intermediate for Tunable 3-Alkoxybenziporphyrins and Their Metal Complexes

5-Hydroxy-benzene-1,3-dicarbaldehyde is the commercially available precursor for a series of 5-alkoxy-1,3-benzenedicarbaldehydes via simple O-alkylation [2]. These dialdehydes are then used to synthesize 3-alkoxybenziporphyrins in 34-44% yield, which can be subsequently metalated to yield stable nickel(II) and palladium(II) organometallic complexes with enhanced diatropic properties [2]. Direct procurement of a pre-alkylated analog would preclude the ability to vary the alkoxy chain length, a critical variable for controlling the steric and electronic environment of the carbaporphyrinoid cavity.

Supramolecular Crystal Engineering and Material Design

The three donor/acceptor substituents (two aldehyde oxygen atoms and one hydroxyl group) in a 1,3,5-arrangement enable the formation of a complex 3D hydrogen-bonded network in the solid state, as confirmed by single-crystal X-ray diffraction [3]. This distinct supramolecular architecture differentiates it from isophthalaldehyde and 2-hydroxyisophthalaldehyde, offering predictable crystallization behavior and potential utility in the design of co-crystals or organic solid-state materials where specific hydrogen-bonding motifs are required.

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